molecular formula C5H8 B126155 Ethenylcyclopropane CAS No. 693-86-7

Ethenylcyclopropane

Cat. No. B126155
CAS RN: 693-86-7
M. Wt: 68.12 g/mol
InChI Key: YIWFBNMYFYINAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenylcyclopropane, also known as Vinylcyclopropane, is a chemical compound with the molecular formula C5H8 . It has a molecular weight of 68.12 g/mol . The IUPAC name for this compound is ethenylcyclopropane .


Synthesis Analysis

Several methods have been published on the synthesis of cyclopropylacetylene, which is closely related to ethenylcyclopropane . The earliest preparation starts with the chlorination of cyclopropylmethylketone with phosphorus pentachloride . Thereafter, the reaction product, 1-cyclopropyl-1,1-dichloroethane, is converted into cyclopropylacetylene via double dehydrochlorination .


Molecular Structure Analysis

The molecular structure of Ethenylcyclopropane consists of a cyclopropane ring with an ethenyl (vinyl) group attached . The exact mass of the molecule is 68.062600255 g/mol .


Physical And Chemical Properties Analysis

Ethenylcyclopropane has several computed properties. It has a molecular weight of 68.12 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 1 . The exact mass of the molecule is 68.062600255 g/mol . The complexity of the molecule is computed to be 42 .

Scientific Research Applications

Chemical Reactions and Mechanisms

Ethenylcyclopropane serves as an essential compound in various chemical reactions. For instance, it undergoes meta photocycloaddition with benzenoid compounds resulting in Tricyclo[3.3.0.02 8]oct-3-enes. This compound is further processed through acid-catalyzed cleavage or [2π+2π] and [2π+2σ+2π] cycloaddition with dienophiles, yielding different octane derivatives and showcasing the versatility of ethenylcyclopropane in synthetic chemistry (Fenton & Gilbert, 1989).

Kinetics and Molecular Structure

The thermal ethenylcyclopropane-to-cyclopentene rearrangement has been extensively studied, revealing that substituents like ethoxy-, methylthio-, and trimethylsilyl significantly influence the reaction rate. These findings are crucial in understanding the kinetics and guiding the synthesis of various chemical structures (McGaffin et al., 2001). Additionally, the conformation, dipole moment, and other quantum chemical properties of substituted ethenylcyclopropane compounds, like 1-amino-1-ethenylcyclopropane, have been characterized through microwave spectroscopy, providing deeper insights into their molecular behavior (Marstokk et al., 2000).

Applications in Polymer and Materials Science

Ethenylcyclopropane derivatives demonstrate significant potential in polymer and materials science. For example, cyclopropanations of oxy-substituted ethenes with ethyl α-diazoaroyl acetates lead to the formation of stable donor-acceptor-acceptor cyclopropanes, which are pivotal in synthesizing complex polymer structures (Reyes & Mead, 2015).

Biochemical Interactions and Plant Biology

In plant biology, derivatives of cyclopropane, such as 1-methylcyclopropene (1-MCP), play a crucial role in inhibiting ethylene perception, thus influencing the ripening and senescence of fruits and vegetables. This discovery has led to a surge in research aimed at understanding the biochemical pathways and potential commercial applications in agriculture (Watkins, 2006).

Safety And Hazards

Ethenylcyclopropane is a highly flammable liquid and vapor . It causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethenylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-2-5-3-4-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFBNMYFYINAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219358
Record name Ethenylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenylcyclopropane

CAS RN

693-86-7
Record name Ethenylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethenylcyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethenylcyclopropane
Reactant of Route 2
Ethenylcyclopropane
Reactant of Route 3
Reactant of Route 3
Ethenylcyclopropane
Reactant of Route 4
Reactant of Route 4
Ethenylcyclopropane
Reactant of Route 5
Reactant of Route 5
Ethenylcyclopropane
Reactant of Route 6
Ethenylcyclopropane

Citations

For This Compound
110
Citations
G McGaffin, B Grimm, U Heinecke… - European Journal of …, 2001 - Wiley Online Library
A series of 1‐ and 2‐substituted ethenylcyclopropanes were prepared in high yields and subjected to gas‐phase pyrolytic kinetic investigations. All ethenylcyclopropanes rearranged …
VA Rassadin, VV Sokolov, AF Khlebnikov, NV Ulin… - …, 2012 - thieme-connect.com
Ethenylcyclopropane (5) was prepared from cyclopropyl methyl ketone (1) in four simple, easily scalable steps (bromination, reduction to the bromohydrin, acetylation of the latter, and …
Number of citations: 6 www.thieme-connect.com
KM Marstokk, A de Meijere, H Møllendal… - The Journal of …, 2000 - ACS Publications
The microwave spectrum of 1-amino-1-ethenylcyclopropane has been investigated in the 13−40 GHz spectral region at about −45 C. The prevailing (ap)-rotamer (sp with respect to the …
Number of citations: 8 pubs.acs.org
SJJ Bonacorsi - 1997 - elibrary.ru
The current research examines through kinetic and stereochemical determinations the first order rate constants for the thermal isomerizations of 2-phenyl-1-ethenylcyclopropane to all …
Number of citations: 0 elibrary.ru
P Bakken, I Bolesov, I Kuchuk, A de Meijere… - Journal of molecular …, 1998 - Elsevier
The molecular structure and conformation of 3-ethenyl-3-methyl-cyclopropene have been studied experimentally by the gas electron diffraction method. A conformational mixture …
Number of citations: 3 www.sciencedirect.com
E Hirota, K Kuchitsu, T Steimle, J Vogt… - … Containing Three or Four …, 2014 - Springer
Experimental data from [1] were reanalyzed. The molecules were found to exist as a mixture of anti (76 (10)%) and gauche conformers. Structural parameters are listed for the anti …
Number of citations: 0 link.springer.com
YV Myasoedova, LR Garifullina, GZ Raskil'dina… - Russian Journal of …, 2021 - Springer
Single-pot ozonolytic synthesis of acylhydrazones based on ozonolytic cleavage of 1-methyl-2,2-dichloro-1-ethenylcyclopropane in methanol and the treatment of intermediate …
Number of citations: 3 link.springer.com
GA Fenton, A Gilbert - Tetrahedron, 1989 - Elsevier
… or C3.2.11 octane derivatives and thermal reaction of the ethenylcyclopropane … cycloaddition processes, and thereby we demonstrate that these readily accessible ethenylcyclopropane …
Number of citations: 14 www.sciencedirect.com
J Cornelisse, A Gilbert, PW Rodwell - Tetrahedron letters, 1986 - Elsevier
… to arise from a chlorine atom induced asymmetric distortion of the reaction intermediate: thermal and photochemical isomerisations of the adducts occur by an ethenylcyclopropane-…
Number of citations: 18 www.sciencedirect.com
A Leonov, KM Marstokk, A de Meijere… - The Journal of …, 2000 - ACS Publications
… conformer of unsubstituted ethenylcyclopropane, and unsubstituted cyclopropanol, Skew 1, is the corresponding hybrid of the second rotamer of ethenylcyclopropane and the most …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.